molecular formula C13H8FN3O B2852255 1-(4-Fluorobenzoyl)-1H-benzotriazole CAS No. 203070-37-5

1-(4-Fluorobenzoyl)-1H-benzotriazole

Cat. No.: B2852255
CAS No.: 203070-37-5
M. Wt: 241.225
InChI Key: HQQCCQFFYVPHGB-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles It is characterized by the presence of a fluorobenzoyl group attached to the benzotriazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzoyl)-1H-benzotriazole can be synthesized through a multi-step process involving Friedel-Crafts acylation, demethylation, and nucleophilic substitution reactions. The typical synthetic route involves the reaction of 4-fluorobenzoyl chloride with benzotriazole in the presence of a suitable catalyst such as aluminum chloride or boron trifluoride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzoyl)-1H-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the fluorobenzoyl group to other functional groups.

    Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorobenzoyl oxides, while reduction can produce fluorobenzoyl alcohols .

Scientific Research Applications

1-(4-Fluorobenzoyl)-1H-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)-1H-benzotriazole involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can interact with enzymes and receptors, modulating their activity. The benzotriazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

benzotriazol-1-yl-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O/c14-10-7-5-9(6-8-10)13(18)17-12-4-2-1-3-11(12)15-16-17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQCCQFFYVPHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203070-37-5
Record name 1-(4-Fluorobenzoyl)-1H-benzotriazole
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